Cholesteryl hemisuccinate

Catalog No.
S571137
CAS No.
1510-21-0
M.F
C31H50O4
M. Wt
486.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl hemisuccinate

CAS Number

1510-21-0

Product Name

Cholesteryl hemisuccinate

IUPAC Name

4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid

Molecular Formula

C31H50O4

Molecular Weight

486.7 g/mol

InChI

InChI=1S/C31H50O4/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33)/t21-,23+,24+,25-,26+,27+,30+,31-/m1/s1

InChI Key

WLNARFZDISHUGS-MIXBDBMTSA-N

SMILES

Array

Synonyms

cholesterol hydrogen succinate, cholesterol-hemisuccinate, cholesteryl hemisuccinate, cholesteryl succinate, cholesteryl succinate, sodium salt, (3beta)-isomer

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C

The exact mass of the compound Cholesterol hemisuccinate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Cholesterol Esters - Supplementary Records. It belongs to the ontological category of cholestane ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cholesteryl hemisuccinate (CHS or CHEMS) is an ionizable, anionic cholesterol derivative characterized by a succinate group attached to the sterol hydroxyl. In procurement and material selection, CHS is primarily sourced as a processable cholesterol mimetic for structural biology and as a pH-responsive structural lipid for advanced drug delivery systems[1]. Unlike native cholesterol, which is highly hydrophobic and difficult to incorporate into aqueous detergent micelles, CHS readily forms mixed micelles with non-ionic detergents like DDM, making it a standard for the extraction and stabilization of G-protein-coupled receptors (GPCRs). Furthermore, its titratable carboxylic acid group (pKa ~ 5.4–5.8) allows it to function as a conformational switch in liposomal formulations, stabilizing fusogenic lipids at physiological pH while triggering rapid payload release in acidic microenvironments [2].

Substituting pure cholesterol for cholesteryl hemisuccinate routinely fails in both membrane protein stabilization and stimuli-responsive liposome manufacturing. In structural biology workflows, pure cholesterol exhibits poor solubility in standard detergent systems (e.g., DDM or CHAPS), leading to phase separation and insufficient receptor stabilization during purification [1]. CHS overcomes this by forming stable, bicelle-like mixed micelles that effectively mimic the native lipid bilayer environment. In lipid nanoparticle (LNP) and liposome formulations, pure cholesterol provides static membrane rigidity but lacks pH sensitivity. Replacing CHS with pure cholesterol in DOPE-based liposomes eliminates the endosomal escape mechanism, as pure cholesterol cannot undergo the protonation-driven phase transition (from lamellar to inverted hexagonal) required for targeted, low-pH payload release [2].

GPCR Conformational Stabilization in Mixed Micelles

When extracting delicate membrane proteins like the human adenosine A2a receptor (hA2aR), the choice of micellar composition is critical. Assays demonstrate that hA2aR completely loses its ligand-binding activity when solubilized in DDM-only micelles. However, the addition of CHS to form CHS/DDM mixed micelles robustly preserves receptor conformation and specific binding activity [1].

Evidence DimensionReceptor ligand-binding activity retention (hA2aR)
Target Compound DataRobust retention of specific binding activity in CHS/DDM mixed micelles
Comparator Or BaselineComplete loss of activity in single-component DDM micelles
Quantified Difference100% loss of activity in baseline vs. functional preservation with CHS
ConditionsPurified human adenosine A2a receptor (hA2aR) extracted in detergent micelles

Procurement of CHS is critical for cryo-EM and crystallography workflows, as standard non-ionic detergents alone are insufficient to maintain the structural integrity of complex membrane proteins.

pH-Triggered Payload Release in Liposomal Formulations

CHS (CHEMS) is widely utilized to confer pH-responsiveness to liposomes. Comparative in vitro release studies show that DOPE/CHEMS liposomes can achieve up to 90% cumulative payload release within 15 minutes to 6 hours at an acidic pH of 5.0 to 5.5. In contrast, the same formulations exhibit less than 10-30% release over extended periods (up to 24-48 hours) at a physiological pH of 7.4 [1].

Evidence DimensionCumulative drug release rate at varying pH
Target Compound Data~90% payload release within 15 mins to 6 hours at pH 5.0–5.5
Comparator Or Baseline<10–30% release over 24-48 hours at pH 7.4
Quantified DifferenceAccelerated release kinetics by >3x magnitude at endosomal pH vs. physiological pH
ConditionsIn vitro release assays of encapsulated therapeutics mimicking the acidic tumor microenvironment or endosomal compartments

Validates CHS as the requisite sterol for formulating stimuli-responsive nanomedicines that require rapid, localized drug release upon cellular internalization.

Stabilization of Fusogenic Lipids at Physiological pH

The highly fusogenic lipid DOPE is desirable for intracellular delivery but cannot form stable liposomes on its own at physiological pH. Pure DOPE dispersions spontaneously form unstable, non-lamellar (inverted hexagonal) phases at pH 7.4. The incorporation of >20 mol% CHS stabilizes the DOPE lipid membrane by increasing the hydrophilicity of the bilayer surface, forcing the mixture into a stable lamellar phase at 25 °C [1].

Evidence DimensionPhase behavior of DOPE lipid dispersions
Target Compound DataStable lamellar liposomal phase with >20 mol% CHS
Comparator Or BaselineUnstable inverted hexagonal phase for pure DOPE
Quantified DifferencePhase stabilization from non-lamellar to lamellar at physiological pH
ConditionsAqueous lipid dispersions at 25 °C and pH 7.4

Enables manufacturers to utilize highly fusogenic but otherwise unstable lipids in commercial liposomal formulations by providing essential structural stabilization during storage and circulation.

Membrane Protein Purification and Structural Biology (Cryo-EM/Crystallography)

CHS is the industry-standard sterol additive for the solubilization and purification of GPCRs and other delicate membrane proteins. By forming mixed micelles with detergents like DDM or LMNG, CHS provides a membrane-like environment that prevents protein denaturation and maintains ligand-binding capabilities, directly enabling high-resolution structural determination [1].

Manufacturing of pH-Sensitive Liposomes and Smart Nanomedicines

In the development of targeted chemotherapeutics and advanced drug delivery systems, CHS is utilized as a primary structural lipid alongside DOPE. Its ability to maintain liposome integrity at pH 7.4 while rapidly destabilizing the membrane at endosomal pH (5.0–5.5) provides a specific mechanism for efficient intracellular payload release that static lipids like pure cholesterol cannot offer [2].

Enhanced Reconstitution of Delipidated Proteins

For biophysical assays requiring the reconstitution of purified, delipidated ion channels or transporters into proteoliposomes, CHS acts as a highly processable cholesterol substitute. Its superior dispersibility in aqueous detergent mixtures ensures reproducible incorporation into artificial bilayers, restoring native-like protein function that is often lost when using poorly soluble pure cholesterol[1].

XLogP3

8.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

486.37091007 Da

Monoisotopic Mass

486.37091007 Da

Heavy Atom Count

35

UNII

T3J4KS4201

Other CAS

1510-21-0

Wikipedia

Cholesteryl succinate

Dates

Last modified: 08-15-2023

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